molecular formula C17H18Cl2N2O3S B11168926 N-[4-(butylsulfamoyl)phenyl]-3,4-dichlorobenzamide

N-[4-(butylsulfamoyl)phenyl]-3,4-dichlorobenzamide

Cat. No.: B11168926
M. Wt: 401.3 g/mol
InChI Key: ZBECOIORFQNGLN-UHFFFAOYSA-N
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Description

N-[4-(butylsulfamoyl)phenyl]-3,4-dichlorobenzamide is a chemical compound known for its diverse applications in scientific research and industry It is characterized by the presence of a butylsulfamoyl group attached to a phenyl ring, which is further connected to a 3,4-dichlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(butylsulfamoyl)phenyl]-3,4-dichlorobenzamide typically involves the reaction of 4-(butylsulfamoyl)aniline with 3,4-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(butylsulfamoyl)phenyl]-3,4-dichlorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorobenzamide moiety.

    Oxidation and Reduction: The butylsulfamoyl group can undergo oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in the presence of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed

    Substitution Reactions: Products may include substituted derivatives of the original compound.

    Oxidation and Reduction: Oxidized or reduced forms of the butylsulfamoyl group.

    Hydrolysis: Products include the corresponding carboxylic acid and amine derivatives.

Scientific Research Applications

N-[4-(butylsulfamoyl)phenyl]-3,4-dichlorobenzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(butylsulfamoyl)phenyl]-3,4-dichlorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-butylsulfamoyl-phenyl)-acetamide: Similar structure but with an acetamide group instead of a dichlorobenzamide moiety.

    N-[4-(butylsulfamoyl)phenyl]-3-fluorobenzamide: Similar structure with a fluorine atom instead of chlorine atoms.

    N-[4-(butylsulfamoyl)phenyl]-4-methoxybenzenesulfonamide: Similar structure with a methoxy group and a sulfonamide moiety.

Uniqueness

N-[4-(butylsulfamoyl)phenyl]-3,4-dichlorobenzamide is unique due to the presence of both the butylsulfamoyl group and the 3,4-dichlorobenzamide moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C17H18Cl2N2O3S

Molecular Weight

401.3 g/mol

IUPAC Name

N-[4-(butylsulfamoyl)phenyl]-3,4-dichlorobenzamide

InChI

InChI=1S/C17H18Cl2N2O3S/c1-2-3-10-20-25(23,24)14-7-5-13(6-8-14)21-17(22)12-4-9-15(18)16(19)11-12/h4-9,11,20H,2-3,10H2,1H3,(H,21,22)

InChI Key

ZBECOIORFQNGLN-UHFFFAOYSA-N

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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